![molecular formula C17H15N3O2S B5561933 2-amino-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5561933.png)
2-amino-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide
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Overview
Description
“2-Amino-N-(4-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C14H14N2O2 . It has an average mass of 242.273 Da and a Monoisotopic mass of 242.105530 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol were synthesized via a Schiff bases reduction route .Molecular Structure Analysis
The molecular structure of “2-Amino-N-(4-methoxyphenyl)benzamide” consists of asymmetric units of C14H14N2O2 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies.Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 349.0±27.0 °C at 760 mmHg, and a flash point of 164.9±23.7 °C . It has 4 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Pharmaceutical Research
This compound is a valuable precursor in the synthesis of pharmaceuticals. Its structure is conducive to modifications that can lead to the development of new drugs, particularly in the realm of antidepressants and analgesics . The presence of the thiazole ring is of particular interest due to its prevalence in compounds with significant biological activity .
Dye Synthesis
The compound serves as a starting material for the synthesis of azo dyes. The amino group in the molecule can undergo diazotization, which is a key step in creating azo compounds that form the basis of many dyes used in textiles .
Supramolecular Chemistry
Due to its potential for intermolecular hydrogen bonding, this compound is of interest in the study of supramolecular structures. It can be used to understand the principles of molecular self-assembly, which is fundamental in the design of molecular machines and devices .
Safety and Hazards
properties
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-13-9-7-12(8-10-13)19-16(21)15-14(20-17(18)23-15)11-5-3-2-4-6-11/h2-10H,1H3,(H2,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQYKFCAEVZZCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide |
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